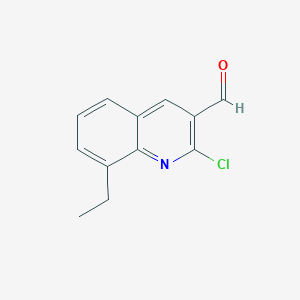

2-Chlor-8-ethyl-chinolin-3-carbaldehyd

Übersicht

Beschreibung

“2-Chloro-8-ethyl-quinoline-3-carbaldehyde” is a research chemical . It is a type of 2-chloroquinoline-3-carbaldehyde, which has been the subject of various studies due to its chemical reactivity and potential applications .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This process involves the reaction of acetanilide with DMF and POCl3 to produce the compound . A multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst can also be used to synthesize related compounds .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes are known for their high chemical reactivity, which is attributed to the presence of two active moieties: chloro- and aldehyde functions . They can undergo various reactions, including substitution reactions .Wissenschaftliche Forschungsanwendungen

2-Chlor-8-ethyl-chinolin-3-carbaldehyd: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Synthese von Chinolinringsystemen: Diese Verbindung ist entscheidend für die Synthese von Chinolinringsystemen, die ein grundlegendes Gerüst in der medizinischen Chemie darstellen. Die Chlor- und Aldehydgruppen am Chinolinring dienen als reaktive Stellen zum Aufbau von kondensierten oder binären heterocyclischen Systemen, die in der Arzneimittelentwicklung unerlässlich sind .

Werkzeugkasten des organischen Chemikers: Als Werkzeugkasten des organischen Chemikers wird 2-Chlorchinolin-3-carbaldehyd in verschiedenen Reaktionen wie Addition, Reduktion, Kondensation und Substitution eingesetzt. Diese Reaktionen ermöglichen die Schaffung verschiedener molekularer Architekturen für die weitere Anwendung in der Pharmakologie und Materialwissenschaft .

Biologische Anwendungen: Die Derivate der Verbindung wurden auf ihre biologischen Anwendungen untersucht. Forschungen haben ein Potenzial in Bereichen wie antimikrobiellen, antimykotischen und Antikrebsaktivitäten gezeigt, was sie zu einem wertvollen Vorläufer bei der Entwicklung neuer Therapeutika macht .

Aufbau heterocyclischer Systeme: Die Fähigkeit, mit dieser Verbindung heterocyclische Systeme aufzubauen, ist entscheidend für die Entwicklung von Verbindungen mit spezifischen Eigenschaften und Aktivitäten. Dies ist besonders relevant bei der Gestaltung von Molekülen mit potenziellen Anwendungen in der Krankheitsbehandlung und -prävention .

Reduktionsreaktionen: Reduktionsreaktionen unter Einbeziehung von 2-Chlorchinolin-3-carbaldehyd können verschiedene Diastereoisomere und Diole ergeben, die wichtige Zwischenprodukte in der organischen Synthese sind. Diese Zwischenprodukte können zu komplexeren Strukturen für pharmazeutische Zwecke weiterverarbeitet werden .

Intramolekulare Cyclisierung: Intramolekulare Cyclisierungsreaktionen von Derivaten der Verbindung können zur Bildung neuartiger cyclischer Strukturen wie Pyranochinoline führen. Diese Strukturen haben erhebliche Auswirkungen auf die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit .

Jeder der oben genannten Abschnitte gibt einen Einblick in die vielfältigen wissenschaftlichen Forschungsanwendungen von this compound und zeigt seine Bedeutung in verschiedenen Bereichen der Chemie und Medizin.

Aktuelle Fortschritte in der Chemie von 2-Chlorchinolin-3-carbaldehyd Chemische Reaktionen, Synthesemethoden und biologische Anwendungen von 2-Chlorchinolinen Synthese, Reaktionen und Anwendungen von 2-Chlorchinolin-3-carbaldehyd

Wirkmechanismus

Target of Action

Quinoline derivatives, in general, have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, the targets could be proteins or enzymes involved in these biological processes.

Mode of Action

The interaction could involve binding to the active site of an enzyme or protein, thereby altering its function .

Biochemical Pathways

Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may affect pathways related to the processes of malaria, bacterial infections, and cancer .

Result of Action

Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may have antimalarial, antibacterial, and anticancer effects .

Biochemische Analyse

Biochemical Properties

2-Chloro-8-ethyl-quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline ring systems, which are crucial for the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential pharmacological activities.

Cellular Effects

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2-Chloro-8-ethyl-quinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde over time in laboratory settings have been well-documented. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing therapeutic potential.

Metabolic Pathways

2-Chloro-8-ethyl-quinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biotransformation . For instance, it can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution can affect its biological activity, as its localization within specific cellular compartments can influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-chloro-8-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNAMDQJNZGZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461257 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335196-05-9 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

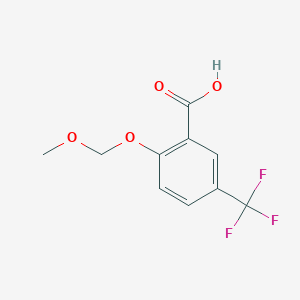

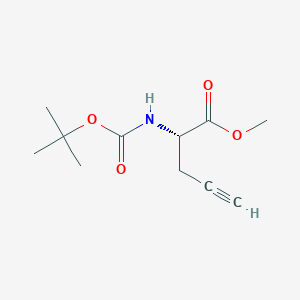

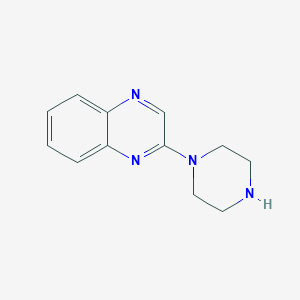

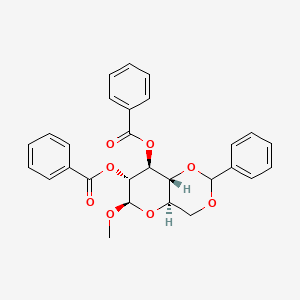

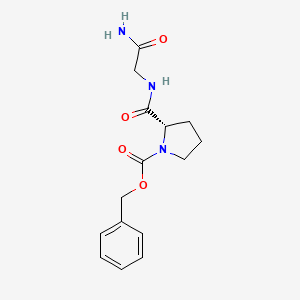

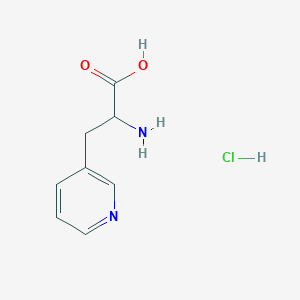

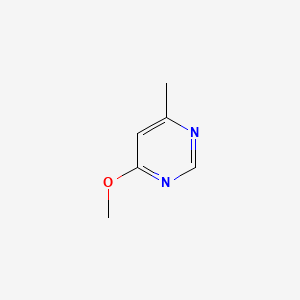

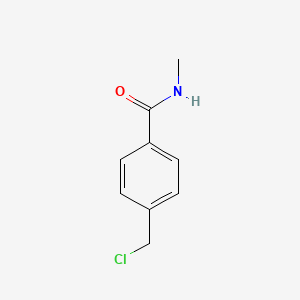

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.